![molecular formula C5H11ClN4O B2797587 (1S)-1-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol;hydrochloride CAS No. 2253619-67-7](/img/structure/B2797587.png)
(1S)-1-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol;hydrochloride
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Overview
Description
Ethanolamines, which may be structurally similar to the compound you mentioned, are a family of chemicals that work as surfactants and emulsifying ingredients in personal care and cleaning products . They are made through a chemical reaction of ethylene oxide with ammonia .
Synthesis Analysis
Ethanolamines can be synthesized by reacting ethylene oxide with ammonia . In a related process, aniline can be synthesized from benzene through a two-step process involving the creation of nitrobenzene and its subsequent reduction .Chemical Reactions Analysis
Aniline, a primary aromatic amine, can undergo various reactions such as reaction with alkyl halides to form secondary or tertiary amines or quaternary ammonium salts . It can also undergo reactions with halogens .Physical And Chemical Properties Analysis
Physical and chemical properties such as boiling point, melting point, solubility, and pH can be determined experimentally. For example, Aminomethyl Propanol, a related compound, has a boiling point of 162°C, a melting point of -5 to 0°C, and is soluble in water .Scientific Research Applications
Crystal Structure and Electronic Properties
- Photophysical Properties and Stability : The synthesis and characterization of similar triazole compounds reveal insights into their photophysical properties, including vibration, absorption, and photoluminescence spectroscopy. One study highlighted the stability of certain triazole tautomers and their high nonlinear optical properties, indicating their potential as commercial NLO materials (Nadeem et al., 2017).
Antimicrobial and Antifungal Applications
- Antimicrobial Agents : New series of triazole derivatives have shown marked inhibition against various strains of bacteria and fungi, suggesting their utility as potent antimicrobial agents (Reddy et al., 2010).
Synthesis of Complex Molecules
- Enantioselective Acylation and Chlorination : Research into the acylation and chlorination of chiral triazoles has provided methods for enantioselective synthesis, showing promise for applications in creating complex organic molecules with specific optical properties (Katritzky et al., 2010).
Development of Novel Heterocyclic Systems
- Novel Heterocyclic Systems : The synthesis of new triazolo and thiadiazine derivatives that act as antimicrobial agents expands the chemical diversity of triazole-based compounds and their application in medicinal chemistry (Kaplancikli et al., 2008).
Mechanism of Action
Future Directions
The future directions in the field of chemistry often involve the development of new synthetic methods, the discovery of new compounds, and the exploration of novel applications for existing compounds. For example, research is being conducted on aggregation-induced emission, a novel type of advanced material with excellent performance in various fields .
properties
IUPAC Name |
(1S)-1-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O.ClH/c1-3(10)5-7-4(2-6)8-9-5;/h3,10H,2,6H2,1H3,(H,7,8,9);1H/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFUMCBTPYMACG-DFWYDOINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=N1)CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NNC(=N1)CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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